molecular formula C13H10ClFN2O B13357706 6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide

6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide

Cat. No.: B13357706
M. Wt: 264.68 g/mol
InChI Key: ADZFLGUYHNISSP-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-fluorobenzyl)nicotinamide is a chemical compound with the molecular formula C13H10ClFN2O. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is characterized by the presence of a chloro group at the 6th position and a 4-fluorobenzyl group attached to the nitrogen atom of the nicotinamide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-fluorobenzyl)nicotinamide typically involves the reaction of 6-chloronicotinic acid with 4-fluorobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 6-chloro-N-(4-fluorobenzyl)nicotinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(4-fluorobenzyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Chloro-N-(4-fluorobenzyl)nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-fluorobenzyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as DNA repair and energy metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-(4-fluorophenyl)nicotinamide: Similar structure but with a phenyl group instead of a benzyl group.

    6-Chloro-N-(4-methylbenzyl)nicotinamide: Similar structure but with a methyl group instead of a fluoro group.

Uniqueness

6-Chloro-N-(4-fluorobenzyl)nicotinamide is unique due to the presence of both chloro and fluoro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H10ClFN2O/c14-12-6-3-10(8-16-12)13(18)17-7-9-1-4-11(15)5-2-9/h1-6,8H,7H2,(H,17,18)

InChI Key

ADZFLGUYHNISSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)Cl)F

Origin of Product

United States

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